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molecular formula C10H14N2O2S B8579800 2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione CAS No. 89151-10-0

2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione

Cat. No. B8579800
M. Wt: 226.30 g/mol
InChI Key: MPUDKQOIFDSDFB-UHFFFAOYSA-N
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Patent
US04489075

Procedure details

A mixture of 4-vinylpyridine (324 g), isothiazolidine-1,1-dioxide (373 g), and "Triton B" solution (129 ml, 40% w/v in methanol) was heated in D.M.F. at 50°-55° for 7 hours. The reaction mixture was then concentrated under vacuum, water (2.52 liters) was added, and the product was extracted into CH2Cl2 (3×1.87 liters). The combined methylene chloride extracts were washed with water and then evaporated to dryness. The residue was dissolved in ethyl acetate (1.3 liters) at 35° and hexane (0.87 liters) was added over 10 minutes. The resulting crystalline product was granulated at -5 to 0° for 4 hours, filtered, washed with hexane (0.37 liters) and dried in vacuum at 25°, to give 2-[2-(4-pyridyl)ethyl]isothiazolidine-1,1-dioxide (518 g).
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[S:9]1(=[O:15])(=[O:14])[CH2:13][CH2:12][CH2:11][NH:10]1>CO>[N:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH2:2][N:10]2[CH2:11][CH2:12][CH2:13][S:9]2(=[O:15])=[O:14])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
324 g
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
Quantity
373 g
Type
reactant
Smiles
S1(NCCC1)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in D.M.F
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under vacuum, water (2.52 liters)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into CH2Cl2 (3×1.87 liters)
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (1.3 liters) at 35°
ADDITION
Type
ADDITION
Details
hexane (0.87 liters) was added over 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
The resulting crystalline product was granulated at -5 to 0° for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane (0.37 liters)
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 25°

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CCN1S(CCC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 518 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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